
Comprehensive Technical Guide: Quizalofop-P-
ethyl and its Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Quizalofop-P

CAS No.: 94051-08-8

Cat. No.: S631670

Get Quote

Executive Summary

Quizalofop-P-ethyl (QpE) is a widely used post-emergence aryloxyphenoxypropionate (AOPP) herbicide

that selectively controls grass weeds by inhibiting acetyl-CoA carboxylase (ACCase). [1] Upon

environmental release and in biological systems, QpE undergoes rapid transformation into several

metabolites, primarily quizalofop-acid and 3-OH-quizalofop-acid, which exhibit distinct environmental

behaviors and toxicological profiles. Recent research indicates that QpE possesses previously unsuspected

obesogenic properties by inducing adipogenesis in 3T3-L1 adipocytes, potentially via PPARγ-mediated

pathways. [2] This whitepaper consolidates advanced technical data on the chemical properties,

environmental fate, analytical methodologies, and biological activities of QpE and its key metabolites to

support ongoing research and risk assessment.

Chemical Identity and Properties

Parent Compound: Quizalofop-P-ethyl (QpE)

Quizalofop-P-ethyl is the phytologically active enantiomer of quizalofop-ethyl. [1] It is a systemic herbicide

absorbed through leaves and rapidly translocated to roots and growing points of plants, with minimal
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residual soil activity. [1]

IUPAC Name: (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid, ethyl ester
Chemical Formula: C₁₉H₁₇ClN₂O₄

Molar Mass: 372.8 g/mol
Appearance: White powder [1]

Mode of Action: Inhibition of acetyl-CoA carboxylase (ACCase), hindering fatty acid synthesis in
grasses [1]

HRAC Classification: Group A (Australia/global) or Group 1 (numeric) [1]

Primary Metabolites

The major transformation products of QpE and their characteristics are summarized in the table below.

Table 1: Characteristics of Quizalofop-P-ethyl and Its Major Metabolites

Compound
Chemical
Formula

Molar
Mass
(g/mol)

IUPAC Name Key Properties

Quizalofop-
P-ethyl

C₁₉H₁₇ClN₂O₄ 372.8 (R)-2-[4-(6-chloroquinoxalin-2-

yloxy)phenoxy]propionic acid,
ethyl ester

ACCase inhibitor;

systemic herbicide [1]

Quizalofop-
acid

C₁₇H₁₃ClN₂O₄ 344.75 (R)-2-[4-(6-chloroquinoxalin-2-
yloxy)phenoxy]propionic acid

Primary soil
metabolite; higher

toxicity than parent
compound to

earthworms [3]

3-OH-
quizalofop-
acid

C₁₇H₁₃ClN₂O₅ 360.75 (R)-2-[4-(6-chloro-3-

hydroxyquinoxalin-2-
yloxy)phenoxy]propionic acid

Major soil & sediment

metabolite; non-
herbicidal [4]

Environmental Fate and Behavior
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Degradation Pathways and Kinetics

Quizalofop-P-ethyl undergoes a sequential transformation pathway in the environment, primarily through

hydrolysis and hydroxylation.

Quizalofop-P-ethyl
(Parent Compound)

Quizalofop-acid
(Primary Metabolite)

Hydrolysis
(Rapid)

3-OH-quizalofop-acid
(Secondary Metabolite)

Hydroxylation
(Slow)

2-hydroxy-6-chloroquinoxaline

Microbial Degradation
(Novel Pathway)

Lab DT₅₀ (20°C): 19.7 days Field DT₅₀: 39.1 days

Quinoxaline

Further Degradation

Click to download full resolution via product page

Figure 1: Metabolic pathway of Quizalofop-P-ethyl in the environment, showing major transformation

products and key degradation kinetics data for 3-OH-quizalofop-acid. [5] [4] [6]

The degradation kinetics vary significantly between soil types. In railway track materials (low organic

carbon), degradation is slower and compound mobility is higher compared to agricultural soils. [5] The half-
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lives of quizalofop-P-ethyl and its metabolites are substantially longer in railway soils. [5]

Sorption and Mobility

Sorption coefficients determine the leaching potential of these compounds to groundwater. The following

table summarizes the mobility characteristics.

Table 2: Sorption and Mobility Parameters of Quizalofop-P-ethyl and Metabolites

| Compound | Kd (mL/g) | Koc (mL/g) | Mobility Classification | Leaching Potential | | :--- | :--- | :--- | :---

| :--- | | Quizalofop-P-ethyl | Data not available in search results | Low (based on agricultural soil data) [5] |

Low (in agricultural soils) [5] | | Quizalofop-acid | Data not available in search results | Moderately mobile

(in railway soils) [5] | High (in railway soils) [5] | | 3-OH-quizalofop-acid | 3.77 [4] | 148.7 [4] | Moderately

mobile [4] | Moderate |

Analytical Methods and Experimental Protocols

Enantioselective Analysis of Quizalofop-ethyl and Quizalofop-
acid

Method Overview: An enantioselective high-performance liquid chromatography (HPLC) method was

developed to separate and analyze the enantiomers of quizalofop-ethyl and its acid metabolite. [3]

Detailed Protocol:

Chromatographic Column: (R,R) Whelk-O 1 column
Mobile Phase: Not specified in search results (standard HPLC solvents anticipated)

Detection: Standard HPLC detection (e.g., UV-Vis or MS)
Sample Preparation: Soil extraction followed by appropriate clean-up procedures

Application: Used to study enantioselective degradation in soils and metabolite formation [3]

Key Findings:

Quizalofop-ethyl is configurationally stable but rapidly hydrolyzes to quizalofop-acid

Quizalofop-acid degrades enantioselectively at a slower rate
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Enantiomeric inversion of S-(-)-quizalofop-acid to R-(+)-quizalofop-acid observed in certain soils [3]

Soil Degradation and Sorption Studies

Experimental Design for Railway Track Soils: [5]

Soil Sampling: Three railway track locations in Switzerland (Münchenbuchsee, Müntschemier,

Erlenbach) plus crushed construction sand
Soil Incubation: 800 g field-moist soil portions spiked with test substances

Application rate: 800 μg for primary compounds (2,4-D, QpE, quizalofop-acid)
Application rate: 80 μg for metabolites (2,4-DCP, 2,4-DCA, 3-OH-quizalofop-acid, 3-OH-CQO)

Extraction and Analysis: Periodical sampling and analysis to determine degradation kinetics
Sorption Experiments: Batch equilibrium method to determine Kd and Koc values

Adipogenesis Assay in 3T3-L1 Adipocytes

Methodology for Obesogenicity Assessment: [2]

Cell Line: Murine 3T3-L1 adipocytes

Exposure: QpE tested at concentrations from 5-100 μM
Assessment Endpoints:

Triglyceride accumulation (Oil Red O staining or similar)
Cytotoxicity assessment of commercial formulation (Targa Super)

Receptor antagonism tests (estrogen receptor ICI 182,780; glucocorticoid receptor RU486)
RNAseq analysis for pathway identification

PPARγ reporter gene assay

Key Results:

QpE induced dose-dependent significant triglyceride accumulation at 5-100 μM

Commercial formulation was 100 times more cytotoxic than active ingredient alone
Lipid accumulation effects not blocked by estrogen or glucocorticoid receptor antagonists

RNAseq suggested PPARγ-mediated pathway involvement
PPARγ reporter assay showed 4% maximal response compared to rosiglitazone control [2]

Biological Significance and Toxicological Assessment
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Obesogenic Potential and Mechanisms

Quizalofop-P-ethyl demonstrates concerning adipogenic activity in experimental models:

PPARγ Activation: RNAseq analysis of QpE-exposed 3T3-L1 adipocytes suggests effects mediated

through peroxisome proliferator-activated receptor gamma (PPARγ) pathways, a nuclear receptor
critical in lipid metabolism. [2]

Dose Response: Statistically significant triglyceride accumulation observed from 5 μM concentration,
indicating potent effects. [2]

Receptor Specificity: Effects not blocked by estrogen or glucocorticoid receptor antagonists,
suggesting specific PPARγ-mediated mechanism rather than general endocrine disruption. [2]

Formulation Toxicity: Commercial formulation (Targa Super) exhibited 100-fold greater cytotoxicity
than pure QpE, highlighting the importance of evaluating complete formulations rather than just active

ingredients. [2]

Ecotoxicological Profile

Table 3: Toxicity Profile of Quizalofop-P-ethyl and Metabolites

Compound Earthworm Toxicity Aquatic Toxicity
Bird/Bee
Toxicity

Notes

Quizalofop-P-
ethyl

Moderate
(enantioselective) [3]

LC₅₀ 10.7 mg/L
(rainbow trout,

96h) [1]

Non-toxic
[1]

Oral LD₅₀ 1182-1670
mg/kg (rat) [1]

Quizalofop-
acid

Higher than parent

compound [3]

Data not available Data not

available

Significant increase in

toxicity compared to
QpE [3]

3-OH-
quizalofop-
acid

Data not available Data not available Data not
available

Consider in cumulative
risk assessment

Research Gaps and Future Directions
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Based on the current state of knowledge, several critical research areas require attention:

Mechanistic Toxicology: Further elucidation of the precise molecular mechanisms through which
QpE and its metabolites activate PPARγ and other nuclear receptors involved in adipogenesis. [2]

Human Health Implications: Investigation of potential obesogenic effects in mammalian models at
environmentally relevant exposure levels.

Metabolite Toxicity: Comprehensive toxicological profiling of 3-OH-quizalofop-acid and other
metabolites, which currently have significant data gaps.

Environmental Monitoring: Expanded studies on the occurrence and persistence of quizalofop
metabolites in various environmental compartments, particularly groundwater in vulnerable areas like

railway tracks. [5]
Enantioselective Risk Assessment: Development of enantiomer-specific risk assessments given

the enantioselective degradation and toxicity patterns observed. [3]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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